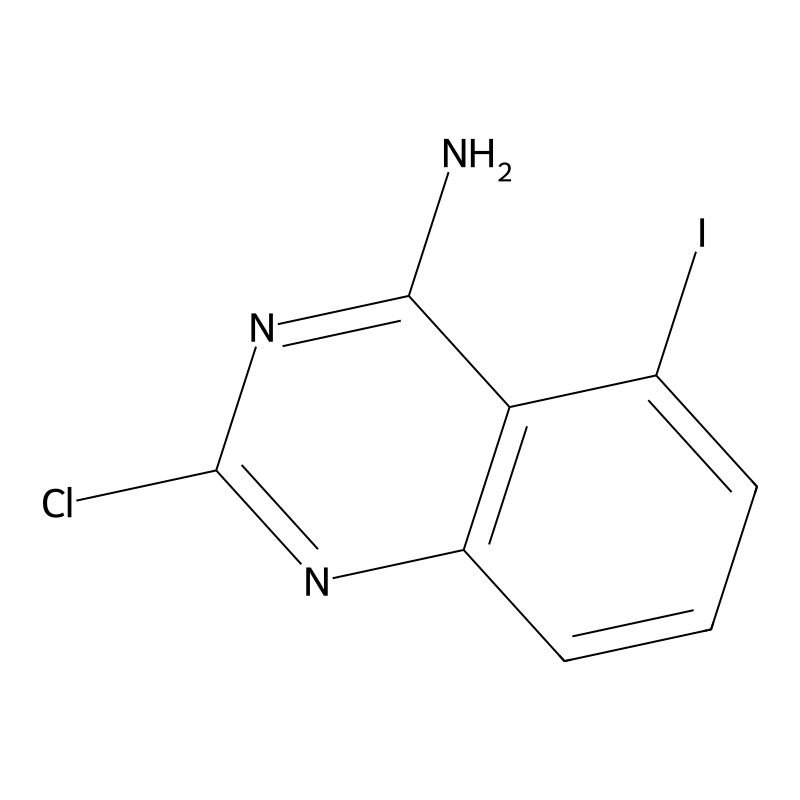

2-Chloro-5-iodoquinazolin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search Results: A search for "2-Chloro-5-iodoquinazolin-4-amine" in scientific databases like PubChem and Google Scholar yielded no significant results on its properties or applications [, ].

- Chemical Similarity: Since the exact research on 2-Chloro-5-iodoquinazolin-4-amine is unavailable, researchers might explore compounds with similar structures for potential leads. For example, studies on 2-Chloro-5-Methoxypyrimidin-4-Amine, a related pyrimidine derivative, can be explored to understand the potential for similar functionalities [].

2-Chloro-5-iodoquinazolin-4-amine is a halogenated quinazoline derivative characterized by the presence of chlorine and iodine substituents on the quinazoline ring. Its molecular formula is and it has a molar mass of approximately 232.50 g/mol. The compound contains a bicyclic structure, which is significant for its chemical reactivity and biological activity. The unique arrangement of the chlorine and iodine atoms contributes to its potential as a synthetic intermediate in various

- Suzuki-Miyaura Coupling: This method allows for the formation of carbon-carbon bonds by reacting aryl halides with organoboron compounds in the presence of a palladium catalyst.

- Negishi Coupling: In this reaction, 2-chloro-5-iodoquinazolin-4-amine can react with organozinc reagents to form substituted quinazolines, enhancing its versatility as a building block in organic synthesis .

- Stille Coupling: Similar to the aforementioned reactions, this involves the coupling of organostannanes with aryl halides .

2-Chloro-5-iodoquinazolin-4-amine exhibits notable biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. It has been studied for its potential anticancer properties due to its structural similarity to other bioactive compounds. For instance, derivatives of quinazoline have shown efficacy against certain cancer cell lines and have been explored as inhibitors of specific kinases involved in cancer progression .

The synthesis of 2-chloro-5-iodoquinazolin-4-amine can be achieved through several methods:

- Halogenation: Starting from 2-aminoquinazoline, chlorination and iodination can be performed using appropriate halogenating agents under controlled conditions.

- Cross-Coupling Reactions: Utilizing existing halogenated quinazolines as substrates in palladium-catalyzed reactions allows for the introduction of various substituents at specific positions on the quinazoline ring.

- Multi-step Synthesis: This may involve several chemical transformations, including nucleophilic substitutions and cyclizations, to achieve the desired product with high purity and yield .

The primary applications of 2-chloro-5-iodoquinazolin-4-amine include:

- Pharmaceutical Development: It serves as an important intermediate in the synthesis of drugs targeting cancer and other diseases.

- Chemical Research: The compound is utilized in studies aimed at developing new synthetic methodologies involving quinazolines.

- Material Science: Potential applications in creating new materials through polymerization or other chemical processes are being explored .

Research into the interaction profiles of 2-chloro-5-iodoquinazolin-4-amine has revealed its potential as a ligand for various biological targets. Interaction studies often involve:

- Molecular Docking: Computational studies that predict how the compound binds to specific proteins or enzymes.

- In Vitro Assays: Laboratory tests that measure the biological activity against target cells or enzymes, providing insights into its pharmacological properties .

Several compounds exhibit structural similarities to 2-chloro-5-iodoquinazolin-4-amine, each possessing unique properties that differentiate them:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 6-Bromo-2-chloroquinazolin-4-amine | 0.88 | Bromine substitution at position 6 |

| 7-Bromo-2-chloroquinazolin-4-amine | 0.88 | Bromine substitution at position 7 |

| 2-Chloro-6-phenylpyrimidin-4-amine | 0.84 | Pyrimidine ring instead of quinazoline |

| N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine | Similarity not listed | Fluorobenzyl ether substitution |

These compounds share a common core structure but differ in their substituents, which can significantly influence their biological activity and chemical reactivity.

Molecular Weight and Molar Mass

2-Chloro-5-iodoquinazolin-4-amine possesses a molecular weight of 305.5 g/mol [1] [2] [3]. The molecular formula is C₈H₅ClIN₃, which consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 3 nitrogen atoms [1] [2] [3]. The exact mass has been determined to be 304.92167 Da [2], providing precise information for mass spectrometric identification and analysis.

The presence of both chlorine and iodine atoms significantly contributes to the molecular weight, with iodine being the heaviest constituent atom. This halogenated quinazoline derivative has a relatively high molecular weight compared to non-halogenated analogs, which influences its physical properties and potential biological activity.

Melting and Boiling Points

The melting point of 2-Chloro-5-iodoquinazolin-4-amine has not been definitively established in the available literature [5] [6]. This absence of experimental melting point data suggests that further thermal characterization studies are needed to fully understand the compound's thermal behavior.

The boiling point has been predicted using computational methods to be 392.2 ± 24.0 °C [3] [7] [8] [9]. This relatively high boiling point is consistent with the compound's aromatic quinazoline structure and the presence of intermolecular interactions facilitated by the amino group and halogen substituents. The predicted value indicates that the compound is likely to be thermally stable under normal laboratory conditions.

Density and Solubility Profile

The density of 2-Chloro-5-iodoquinazolin-4-amine has been computationally predicted to be 2.088 ± 0.06 g/cm³ [3] [7] [8]. This relatively high density is attributed to the presence of heavy halogen atoms, particularly iodine, which contributes significantly to the compound's overall mass per unit volume.

Specific solubility data for 2-Chloro-5-iodoquinazolin-4-amine in various solvents is limited in the available literature. However, based on the compound's structure and lipophilicity characteristics, it is expected to have limited water solubility but enhanced solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols.

pKa and Acid-Base Behavior

The acid dissociation constant (pKa) of 2-Chloro-5-iodoquinazolin-4-amine has been predicted to be 3.78 ± 0.30 [7] [8]. This relatively low pKa value indicates that the compound exhibits weak acidic behavior, likely due to the electron-withdrawing effects of the chlorine and iodine substituents on the quinazoline ring system.

The predicted pKa value suggests that at physiological pH (approximately 7.4), the compound would exist predominantly in its neutral form. This acid-base behavior is important for understanding the compound's ionization state under different conditions and its potential interactions with biological systems.

LogP and Lipophilicity

The lipophilicity of 2-Chloro-5-iodoquinazolin-4-amine, expressed as the logarithm of the partition coefficient (LogP), has been calculated to be 2.8 (XLogP3-AA method) [2]. This moderate lipophilicity indicates a balanced hydrophobic-hydrophilic character, which is favorable for membrane permeability and biological activity.

The compound contains 1 hydrogen bond donor and 3 hydrogen bond acceptors [2], contributing to its potential for intermolecular interactions. The polar surface area has been calculated to be 51.8 Ų [9], which is within the range typically associated with good membrane permeability for pharmaceutical compounds.

UV-Vis, IR, NMR, and Mass Spectral Characteristics

The spectroscopic characteristics of 2-Chloro-5-iodoquinazolin-4-amine have been reported in various studies focusing on quinazoline derivatives. The compound's UV-Vis absorption properties are influenced by its aromatic quinazoline core and the electronic effects of the halogen substituents.

In infrared spectroscopy, the compound exhibits characteristic absorption bands for the amino group (N-H stretching vibrations), aromatic C-H stretching, and C=N stretching of the quinazoline ring system [10]. The presence of carbon-halogen bonds also contributes to the fingerprint region of the IR spectrum.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the compound. The ¹H NMR spectrum shows characteristic aromatic proton signals for the quinazoline ring system, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents [11]. The amino group protons typically appear as a broad signal that can be exchanged with deuterium oxide.

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of halogenated quinazoline compounds. The compound shows isotope patterns consistent with the presence of chlorine and iodine atoms [12].

Thermodynamic and Kinetic Stability

The thermodynamic stability of 2-Chloro-5-iodoquinazolin-4-amine is influenced by the aromatic nature of the quinazoline ring system and the stabilizing effects of the halogen substituents. The compound is expected to be thermodynamically stable under normal storage conditions, with the halogen atoms providing additional stability through their electron-withdrawing effects.

Kinetic stability considerations include the susceptibility of the carbon-halogen bonds to nucleophilic substitution reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond, making the 5-position more susceptible to substitution reactions. This differential reactivity is important for synthetic applications and potential metabolic transformations.

Computational Chemistry Data and Theoretical Predictions

Computational studies have provided valuable insights into the electronic structure and properties of 2-Chloro-5-iodoquinazolin-4-amine. The compound contains 13 heavy atoms and 2 aromatic rings [13], with 0 rotatable bonds [2], indicating a rigid molecular structure.

Theoretical calculations suggest that the compound's electronic properties are significantly influenced by the halogen substituents, which affect both the electron density distribution and the compound's reactivity profile. The quinazoline ring system provides a stable aromatic framework, while the halogen substituents modulate the compound's electronic characteristics and potential for intermolecular interactions.

Density functional theory (DFT) calculations have been used to predict various properties of quinazoline derivatives, including their optimized geometries, electronic structures, and spectroscopic properties [14]. These computational approaches provide valuable complementary information to experimental data and help in understanding the structure-property relationships of halogenated quinazoline compounds.